Androst-4-ene-3,17-dione dioxime is a derivative of androst-4-ene-3,17-dione, a steroid hormone that plays a significant role in human physiology. This compound is classified under steroids and derivatives, specifically as a hormone and impurity reference material. Its molecular formula is with a molecular weight of approximately 316.445 g/mol . The compound has garnered interest due to its potential applications in scientific research, particularly in the study of hormonal pathways and metabolic processes.
Androst-4-ene-3,17-dione dioxime can be sourced from various chemical suppliers and is primarily classified as a steroid hormone. It is often utilized in pharmaceutical testing and research settings as a reference standard for impurities related to testosterone and other sex hormones . The compound is categorized under several classifications including:
The synthesis of Androst-4-ene-3,17-dione dioxime typically involves several chemical reactions. Key methods include:
Androst-4-ene-3,17-dione dioxime participates in various chemical reactions typical of steroid compounds. Notably:
The enzymatic conversion involving Androst-4-ene-3,17-dione monooxygenase (EC 1.14.99.12) illustrates its metabolic pathway within biological systems . This enzyme catalyzes the oxidation of Androst-4-ene-3,17-dione into various metabolites involved in androgen and estrogen metabolism.
The mechanism by which Androst-4-ene-3,17-dione dioxime exerts its effects involves interaction with hormonal pathways. It acts as a substrate for enzymes that modify steroid hormones, influencing their biological activity:
Androst-4-ene-3,17-dione dioxime appears as a white crystalline solid under standard conditions. It has a melting point that varies based on purity but generally lies within common ranges for similar steroids.
The compound exhibits typical chemical properties associated with steroids:
Relevant data indicates that proper storage conditions (typically at +5°C) are crucial for maintaining its integrity over time .
Androst-4-ene-3,17-dione dioxime finds several applications in scientific research:
This compound's versatile role underscores its importance in both academic research and practical applications within pharmacology and biochemistry.
Androst-4-ene-3,17-dione (androstenedione) serves as a central node in steroidogenic networks, functioning as a key precursor for both androgen and estrogen biosynthesis. This C19 steroid features dual carbonyl groups at positions C3 and C17, enabling its transformation into testosterone via 17β-hydroxysteroid dehydrogenase (17β-HSD) or into estrone via aromatase [1]. In humans, daily production rates reach 3.2 mg/day in women and 2.8 mg/day in men, with the adrenal glands and gonads contributing approximately equally to its synthesis in premenopausal women [1]. Androstenedione’s metabolic flux exhibits tissue-specific partitioning: gonadal pathways favor testosterone synthesis, while peripheral tissues (adipose, liver) utilize it for estrogen production. This compound also functions as a weak androgen itself, directly activating androgen receptors in target tissues during adrenarche, where it correlates with behavioral developments in prepubertal children [1].
The biosynthesis of androstenedione from cholesterol involves a tightly regulated enzymatic cascade occurring primarily in steroidogenic tissues:
Table 1: Enzymatic Pathway from Cholesterol to Androstenedione
Enzyme | Reaction Catalyzed | Cofactor Requirement | Localization |
---|---|---|---|
Cytochrome P450scc (CYP11A1) | Cholesterol → Pregnenolone | NADPH, O₂ | Mitochondria |
3β-HSD | Pregnenolone → Progesterone | NAD⁺ | Endoplasmic reticulum |
CYP17A1 (17α-hydroxylase) | Progesterone → 17α-Hydroxyprogesterone | NADPH, O₂ | ER |
CYP17A1 (17,20-lyase) | 17α-Hydroxyprogesterone → Androstenedione | NADPH, O₂ | ER |
The rate-limiting step occurs at the mitochondrial level, where CYP11A1 cleaves cholesterol’s side chain to yield pregnenolone. Subsequent steps require 3β-hydroxysteroid dehydrogenase (3β-HSD) to isomerize the Δ5 structure to Δ4 configuration and oxidize the 3β-hydroxyl group. Crucially, CYP17A1 exhibits bifunctionality: its 17α-hydroxylase activity precedes 17,20-lyase action, directly cleaving the C17–C20 bond to yield androstenedione [1] [4]. Tissue-specific expression of electron-transfer partners like cytochrome b5 enhances lyase efficiency, directing flux toward androgen precursors. Microbial homologs of these enzymes (e.g., in Mycobacterium spp.) enable industrial-scale androstenedione production from phytosterols, mimicking mammalian pathways [9].
Dioxime formation on androstenedione involves chemical or enzymatic modification of its carbonyl groups at C3 and C17. This reaction proceeds through a two-step nucleophilic addition:
The sterically congested C3 position (adjacent to ring junctions) exhibits slower reaction kinetics compared to C17. Enzymatic approaches leverage microbial monooxygenases (e.g., androst-4-ene-3,17-dione monooxygenase) that hydroxylate carbonyls prior to oximation [2]. This enzyme utilizes NADPH and O₂ to insert oxygen atoms, forming hydroxyimino intermediates that tautomerize to carbonyls or undergo further functionalization. In vitro studies demonstrate that 5α-reductase metabolites of androstenedione (e.g., 5α-androstane-3,17-dione) show altered dioximation efficiency due to A-ring saturation, highlighting how backbone modifications impact functionalization [3].
Microbial enzymes exhibit distinct regioselectivity toward androstenedione’s carbonyl groups, critical for synthesizing mono- or dioxime derivatives:
Table 2: Microbial Enzymes for Androstenedione Functionalization
Enzyme Class | Source Organism | Preferred Site | Cofactor Regeneration | Relative Activity (%) |
---|---|---|---|---|
Ketoreductase (KR-2) | Escherichia coli recombinant | C17 | Isopropanol/NAD⁺ | 100% (C17 reduction) |
17β-Hydroxysteroid dehydrogenase | Cochliobolus lunatus | C17 | Glucose/GDH | 61% (C17 reduction) |
Monooxygenase | Pseudomonas spp. | C3 and C17 | NADPH/FDH | 75% (mixed hydroxylation) |
Prelog dehydrogenase | Ralstonia spp. | C17 | Glucose/GDH | 95% (C17 reduction) |
Ketoreductases (e.g., KR-2) demonstrate absolute specificity for C17 reduction, converting androstenedione to testosterone without affecting C3 [6]. Conversely, monooxygenases from Pseudomonas catalyze simultaneous hydroxylation at both positions, creating dihydroxy intermediates primed for dioxime formation. Engineering efforts have enhanced these enzymes’ thermostability (e.g., KR-2 retains >80% activity at 40°C) and cofactor affinity (Km 2.22 mmol/L for androstenedione) [6].
Industrial-scale production of dioxime precursors employs microbial systems optimized through:
Table 3: Optimized Microbial Transformation Parameters
Parameter | Unoptimized System | Optimized System | Impact |
---|---|---|---|
Substrate Loading | 5–10 g/L | 65.8 g/L | 6.5-fold increase |
Reaction Temperature | 30°C | 40°C | 35% faster kinetics |
Cofactor Cost | Stoichiometric NADH | 0.1 mol% NAD⁺ | 99.9% reduction in cofactor use |
Space-Time Yield | 0.15 g/L/h | 1.26 g/L/h | 8.4-fold improvement |
These advancements enable gram-scale synthesis of functionalized androstenedione derivatives, providing practical routes to dioxime precursors for pharmaceutical applications [6] [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1